molecular formula C8H10ClNO4S B1386621 2-(Pyridin-3-ylmethanesulfonyl)acetic acid hydrochloride CAS No. 1171542-78-1

2-(Pyridin-3-ylmethanesulfonyl)acetic acid hydrochloride

Cat. No.: B1386621
CAS No.: 1171542-78-1
M. Wt: 251.69 g/mol
InChI Key: JZPMQTCSVSOWJT-UHFFFAOYSA-N
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Description

2-(Pyridin-3-ylmethanesulfonyl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H10ClNO4S. It is known for its applications in various scientific research fields due to its unique chemical properties. This compound is often used in research and development settings, particularly in the study of organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-ylmethanesulfonyl)acetic acid hydrochloride typically involves the reaction of pyridine derivatives with sulfonyl chlorides under controlled conditions. One common method includes the reaction of pyridine-3-methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with chloroacetic acid to form the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-ylmethanesulfonyl)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(Pyridin-3-ylmethanesulfonyl)acetic acid hydrochloride is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-ylmethanesulfonyl)acetic acid hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of metabolic enzymes or signaling proteins, which can lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-ylmethanesulfonyl)acetic acid hydrochloride
  • 2-(Pyridin-4-ylmethanesulfonyl)acetic acid hydrochloride
  • 2-(Pyridin-3-ylmethanesulfonyl)propionic acid hydrochloride

Uniqueness

2-(Pyridin-3-ylmethanesulfonyl)acetic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry .

Properties

IUPAC Name

2-(pyridin-3-ylmethylsulfonyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S.ClH/c10-8(11)6-14(12,13)5-7-2-1-3-9-4-7;/h1-4H,5-6H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPMQTCSVSOWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CS(=O)(=O)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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